molecular formula C3H5BF3NO2-2 B15287680 N-[2-(trifluoroboranuidyl)ethyl]carbamate

N-[2-(trifluoroboranuidyl)ethyl]carbamate

Cat. No.: B15287680
M. Wt: 154.89 g/mol
InChI Key: VUVHQJVRRPNSGC-UHFFFAOYSA-M
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Description

N-[2-(trifluoroboranuidyl)ethyl]carbamate is a chemical compound known for its unique properties and applications in various fields. It is often used in research and industrial applications due to its stability and reactivity. The compound has a molecular formula of C7H14BF3NO2 and a molecular weight of 251.1 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(trifluoroboranuidyl)ethyl]carbamate typically involves the reaction of potassium tert-butyl this compound with appropriate reagents under controlled conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to achieve consistent quality. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-[2-(trifluoroboranuidyl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce amines or hydrocarbons .

Scientific Research Applications

N-[2-(trifluoroboranuidyl)ethyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(trifluoroboranuidyl)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its high stability and reactivity, making it suitable for a wide range of applications. Its trifluoroboranuidyl group imparts unique chemical properties that are not commonly found in other similar compounds .

Properties

Molecular Formula

C3H5BF3NO2-2

Molecular Weight

154.89 g/mol

IUPAC Name

2-(carboxylatoamino)ethyl-trifluoroboranuide

InChI

InChI=1S/C3H6BF3NO2/c5-4(6,7)1-2-8-3(9)10/h8H,1-2H2,(H,9,10)/q-1/p-1

InChI Key

VUVHQJVRRPNSGC-UHFFFAOYSA-M

Canonical SMILES

[B-](CCNC(=O)[O-])(F)(F)F

Origin of Product

United States

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